N-benzyl-4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide
Description
Properties
IUPAC Name |
N-benzyl-4-[2-[2-(benzylamino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2S/c31-24(28-17-20-7-3-1-4-8-20)19-33-26-27-15-16-30(26)23-13-11-22(12-14-23)25(32)29-18-21-9-5-2-6-10-21/h1-16H,17-19H2,(H,28,31)(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMWARHCEDULME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The benzylcarbamoyl group can be introduced through a nucleophilic substitution reaction, where benzylamine reacts with a suitable electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The benzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the imidazole ring can produce dihydroimidazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
N-benzyl-4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide features a unique structure comprising an imidazole ring, a benzamide moiety, and a sulfanyl group. Its molecular formula is with a molecular weight of 456.6 g/mol. This structural configuration allows for diverse interactions with biological targets, enhancing its therapeutic potential.
Medicinal Chemistry
This compound is being investigated for its anticancer and antimicrobial properties:
- Anticancer Activity : Studies have shown that similar imidazole derivatives can inhibit cell growth in various cancer cell lines. One study demonstrated that this compound significantly inhibited proliferation in human T-cell lymphoblastic leukemia cells, inducing apoptosis through the downregulation of key proteins such as dihydrofolate reductase (DHFR) .
- Antimicrobial Effects : Research indicates that imidazole-based compounds exhibit antimicrobial activity by interacting with microbial enzymes. This property suggests potential applications in treating infections caused by resistant strains .
The compound acts as an enzyme inhibitor , particularly against metalloenzymes due to the coordination of its imidazole ring with metal ions. The benzamide group can interact with specific protein binding sites, influencing enzyme or receptor activity. The sulfanyl linkage allows for redox reactions, which may enhance the compound's reactivity and stability .
Chemical Synthesis
This compound serves as a building block in the synthesis of more complex molecules. It can undergo various chemical reactions including:
- Oxidation : The sulfanyl group can be oxidized to form sulfoxides or sulfones.
- Reduction : The imidazole ring can be reduced to yield dihydroimidazole derivatives.
- Substitution : The benzyl groups can participate in nucleophilic substitution reactions .
Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Benzimidazole | Benzimidazole Structure | Antiviral, antifungal |
| Histidine | Histidine Structure | Essential amino acid |
| Metronidazole | Metronidazole Structure | Antibiotic, antiprotozoal |
This compound is unique due to its combination of functional groups that confer specific chemical reactivity and biological activity.
Study 1: Antitumor Efficacy
A study evaluated the efficacy of this compound in human T-cell lymphoblastic leukemia cells. Results indicated significant inhibition of cell proliferation and induction of apoptosis .
Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of pantothenate kinase by similar benzamide derivatives. These compounds demonstrated selective inhibition of bacterial enzymes over human counterparts, suggesting their utility in developing antibiotics .
Mechanism of Action
The mechanism of action of N-benzyl-4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. The benzamide group can interact with protein binding sites, influencing the activity of enzymes or receptors. The sulfanyl linkage can undergo redox reactions, affecting the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogs include derivatives with variations in the imidazole substituents, benzamide modifications, or alternative linkages. Below is a detailed analysis of key analogs and their properties:
Table 1: Structural and Functional Comparison
*Moderate solubility inferred from benzamide/benzyl groups. †Activity presumed based on structural similarity to kinase inhibitors (e.g., imidazole-based drugs). ‡Halogen substituents (e.g., Cl, F) may reduce solubility compared to non-halogenated analogs. §Long hexyloxy chain likely reduces aqueous solubility.
Key Findings
Imidazole Substituent Effects: The target compound’s sulfanyl group replaces the amine-based substituents seen in Ponatinib derivatives (e.g., dimethylamino or pyrrolidinyl groups). While amine substituents in Ponatinib analogs aimed to improve solubility, they failed to enhance potency .
Benzamide vs. Benzohydrazide Cores: Benzoimidazole-benzohydrazide derivatives (e.g., 6a-l) exhibit antifungal activity, attributed to the hydrazide group and halogenated benzylidene substituents . In contrast, the target compound’s benzamide core and non-halogenated benzyl groups suggest higher lipophilicity, which could enhance membrane permeability but reduce aqueous solubility.
Linkage Modifications :
Biological Activity
N-benzyl-4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features an imidazole ring, a benzamide moiety, and a sulfanyl group. Its structure can be represented as follows:
This configuration allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.
The biological activity of this compound involves several mechanisms:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The benzamide group may interact with specific protein binding sites, influencing enzyme or receptor activity.
- Redox Reactions : The sulfanyl linkage can undergo oxidation and reduction reactions, which may alter the compound's reactivity and stability.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit cell growth in various cancer cell lines through mechanisms involving downregulation of key proteins like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis .
Antimicrobial Effects
Research indicates that imidazole-based compounds possess antimicrobial properties. The ability to interact with microbial enzymes suggests potential applications in treating infections caused by resistant strains .
Study 1: Antitumor Efficacy
A study evaluated the efficacy of this compound in human T-cell lymphoblastic leukemia cells. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis, demonstrating its potential as a therapeutic agent against leukemia .
Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of pantothenate kinase by similar benzamide derivatives. The study found that these compounds could selectively inhibit bacterial enzymes over human counterparts, suggesting their utility in developing antibiotics .
Data Table: Biological Activity Summary
Q & A
Synthetic Methodology and Optimization
Q: What synthetic strategies are employed for N-benzyl-4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide, and how can reaction conditions be optimized? A:
- Multi-step synthesis : Begin with benzimidazole core formation via cyclization of o-phenylenediamine derivatives under acidic conditions. Introduce the sulfanyl moiety via nucleophilic substitution using mercaptoacetic acid derivatives .
- Coupling reactions : Utilize carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the benzylcarbamoyl group to the imidazole-thioether intermediate .
- Optimization :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Temperature control : Reflux conditions (80–100°C) for imidazole functionalization improve yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) ensures >95% purity .
Structural Characterization Techniques
Q: How is the molecular structure of this compound validated experimentally? A:
- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves bond lengths and angles. Refinement via SHELXL (anisotropic displacement parameters, R-factor < 0.05) ensures accuracy .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer software .
- Spectroscopic validation :
Biological Activity Profiling
Q: What in vitro assays are used to evaluate its pharmacological potential? A:
- Enzyme inhibition : Test against CYP24A1 (25-hydroxyvitamin D-24-hydroxylase) using UV-Vis spectroscopy to monitor substrate conversion (e.g., 25(OH)D to 24,25(OH)D) .
- Antiprotozoal activity : Assess IC values against Leishmania or Trypanosoma via MTT assays, comparing to reference drugs (e.g., miltefosine) .
- DNA binding : Fluorescence quenching studies with ethidium bromide-displacement assays quantify intercalation potential .
Computational Modeling and QSAR
Q: How can QSAR models guide the optimization of its biological activity? A:
- Descriptor selection : Compute topological (e.g., Wiener index), electronic (HOMO-LUMO gap), and steric (molar refractivity) parameters using Gaussian09 .
- Model validation : Partial Least Squares (PLS) regression with cross-validation (R > 0.8) identifies key predictors (e.g., sulfanyl group electronegativity correlates with antiprotozoal activity) .
- Derivative design : Bioisosteric replacements (e.g., tetrazole for carboxylic acid) enhance metabolic stability, as demonstrated in dual MCL-1/BCL inhibitors .
Data Contradiction Analysis
Q: How to resolve discrepancies between crystallographic data and computational models? A:
- Refinement protocols : Re-analyze diffraction data with SHELXL (TWIN/BASF commands for twinned crystals) and validate with R .
- Docking validation : Compare ORTEP-generated crystal structures with AutoDock Vina poses; adjust force field parameters (e.g., AMBER) to reconcile bond angle deviations .
- Hirshfeld vs. DFT : Cross-validate hydrogen-bonding distances from Hirshfeld surfaces with DFT-calculated electrostatic potentials (B3LYP/6-31G*) .
Advanced Derivative Design
Q: How to design derivatives with improved selectivity for target enzymes? A:
- Scaffold hopping : Replace the benzamide group with sulfonamide bioisosteres (e.g., ZINC C01063900 derivatives) to enhance CYP24A1 binding .
- Molecular docking : Use Glide (Schrödinger Suite) to screen virtual libraries for interactions with catalytic residues (e.g., His in CYP24A1) .
- Pharmacokinetic tuning : Introduce fluorine atoms (meta/para positions) to improve BBB penetration, as seen in tabun reactivators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
